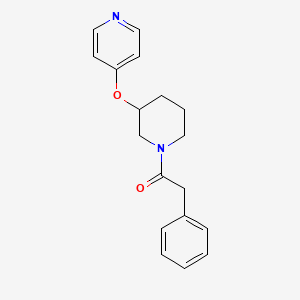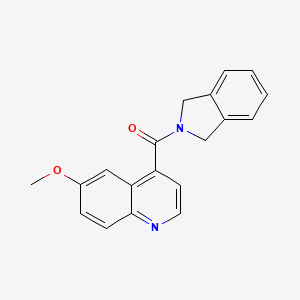
4,4-Dimethyltetrahydrofuran-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4,4-Dimethyltetrahydrofuran-2-carboxylic acid” is a chemical compound with the CAS Number: 2344679-53-2 . It has a molecular weight of 144.17 .
Molecular Structure Analysis
The molecular structure of “4,4-Dimethyltetrahydrofuran-2-carboxylic acid” can be represented by the Inchi Code: 1S/C7H12O3/c1-7(2)3-5(6(8)9)10-4-7/h5H,3-4H2,1-2H3,(H,8,9) . This indicates that the molecule consists of 7 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms .
Chemical Reactions Analysis
While specific chemical reactions involving “4,4-Dimethyltetrahydrofuran-2-carboxylic acid” are not available, carboxylic acids in general can undergo a variety of reactions. For instance, they can be reduced by LiAlH4 to give primary alcohols .
Wissenschaftliche Forschungsanwendungen
Theoretical Modeling and Spectral Analysis
Carboxylic acid dimers, including derivatives similar to 4,4-Dimethyltetrahydrofuran-2-carboxylic acid, have been extensively studied for their spectral properties and behavior. For instance, the theoretical modeling of the OH stretch infrared spectrum of carboxylic acid dimers based on first-principles anharmonic couplings has provided insights into the unusual spectral behavior of the hydride stretch fundamental in these compounds. Such studies are crucial for understanding the large anharmonic effects associated with hydrogen bonds in carboxylic acids, which can produce complicated infrared spectra (Florio et al., 2003).
Stereoselective Synthesis
The stereoselective synthesis of 2-Aryltetrahydrofuran-3,4-dicarboxylate derivatives represents an efficient approach to generating precursors for natural products like lignans, which contain tetrahydrofuran. This synthesis route is particularly significant for producing asymmetric 2-aryltetrahydrofuran-3,4-carboxylic acid derivatives in high yields, demonstrating the versatility of tetrahydrofuran derivatives in synthetic chemistry (Pei et al., 2000).
Photoreleasable Protecting Groups
The development of new photoreleasable protecting groups for carboxylic acids is another important application. For example, 2,5-Dimethylphenacyl has been proposed as a new photoremovable protecting group for carboxylic acids. This approach allows for the direct photolysis of various esters, leading to the formation of the corresponding carboxylic acids in almost quantitative yields. Such advancements are critical for the development of light-sensitive probes and the controlled release of active molecules (Klan et al., 2000).
Vibrational Circular Dichroism Studies
Investigations into the intermolecular association of tetrahydrofuran-2-carboxylic acid in solution using vibrational circular dichroism (VCD) highlight the significance of studying chiral carboxylic acids. Such research provides valuable insights into the effects of dimerization on the spectral properties of these compounds, which is essential for understanding the behavior of chiral carboxylic acids in various solvents and conditions (Kuppens et al., 2006).
Safety and Hazards
Eigenschaften
IUPAC Name |
4,4-dimethyloxolane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-7(2)3-5(6(8)9)10-4-7/h5H,3-4H2,1-2H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPZBSHBQOMOOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(OC1)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethyloxolane-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-([2,3'-bipyridin]-4-ylmethyl)-2-(methylthio)benzamide](/img/structure/B2695318.png)


![4-[[(E)-2-(3-Bromophenyl)ethenyl]sulfonylamino]-3-methylbenzoic acid](/img/structure/B2695321.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2695322.png)
![3-(4-chlorophenyl)-1-(2,4-dichlorobenzyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2695324.png)
![4-[methyl(phenyl)sulfamoyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2695328.png)
![N-(1-cyanocyclohexyl)-2-[methyl-[1-(4-methylsulfonylphenyl)ethyl]amino]acetamide](/img/structure/B2695329.png)
![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2-fluorophenyl)acetamide](/img/no-structure.png)
![Methyl 2-(isoxazole-5-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2695332.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2695335.png)
